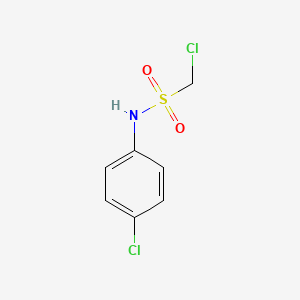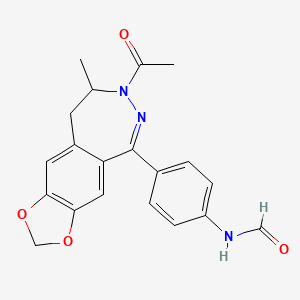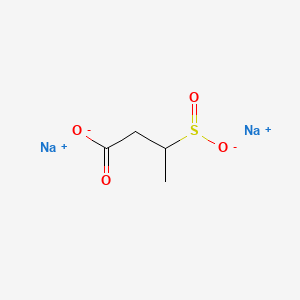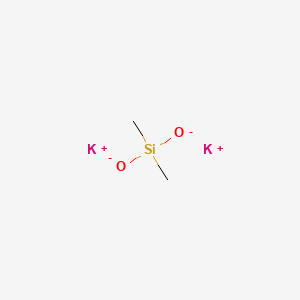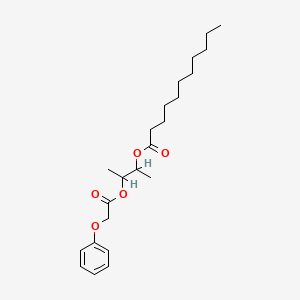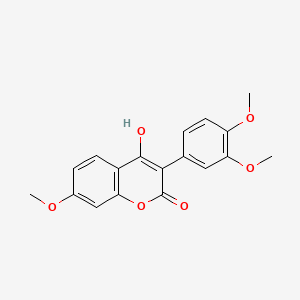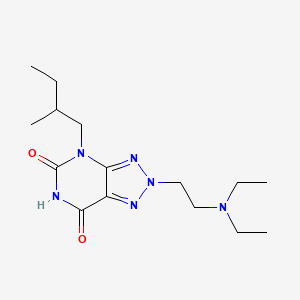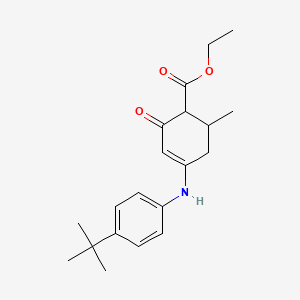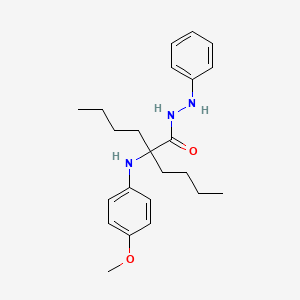
2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide is an organic compound with the molecular formula C23H33N3O2 It is a derivative of norleucine, a non-proteinogenic amino acid, and features a phenylhydrazide group
Vorbereitungsmethoden
The synthesis of 2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Norleucine Derivative: The starting material, norleucine, undergoes a reaction with butyl bromide to form 2-butyl-norleucine.
Introduction of Methoxyphenyl Group: The 2-butyl-norleucine is then reacted with 4-methoxyphenyl isocyanate to introduce the 4-methoxyphenyl group.
Formation of Phenylhydrazide: Finally, the intermediate product is reacted with phenylhydrazine to form the desired compound, this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylhydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylhydrazide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Butyl-N-(4-methoxyphenyl)norleucine 2-phenylhydrazide include other norleucine derivatives and phenylhydrazides. Some examples are:
2-Butyl-N-(4-methoxyphenyl)norleucine: Lacks the phenylhydrazide group but shares the norleucine and methoxyphenyl components.
N-(4-Methoxyphenyl)norleucine 2-phenylhydrazide: Similar structure but without the butyl group.
Phenylhydrazine derivatives: Compounds with the phenylhydrazine moiety but different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
95101-14-7 |
|---|---|
Molekularformel |
C23H33N3O2 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-butyl-2-(4-methoxyanilino)-N'-phenylhexanehydrazide |
InChI |
InChI=1S/C23H33N3O2/c1-4-6-17-23(18-7-5-2,24-19-13-15-21(28-3)16-14-19)22(27)26-25-20-11-9-8-10-12-20/h8-16,24-25H,4-7,17-18H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
FLCHERNPFWMYPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)(C(=O)NNC1=CC=CC=C1)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


